molecular formula C8H5F3N2O2S2 B12956333 Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-

Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-

Cat. No.: B12956333
M. Wt: 282.3 g/mol
InChI Key: STXYTNSELXYRKS-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both a methylsulfonyl group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the pyridine ring, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiazole or pyridine derivatives, and various substituted thiazolo[4,5-b]pyridine compounds.

Scientific Research Applications

2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiazole: Lacks the methylsulfonyl group, resulting in different chemical properties.

    6-(Trifluoromethyl)pyridine: Lacks the thiazole ring, leading to different reactivity and applications.

    2-(Methylsulfonyl)thiazole: Lacks the trifluoromethyl group, affecting its biological activity and chemical stability.

Uniqueness

2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is unique due to the combination of the methylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5F3N2O2S2

Molecular Weight

282.3 g/mol

IUPAC Name

2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3

InChI Key

STXYTNSELXYRKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F

Origin of Product

United States

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